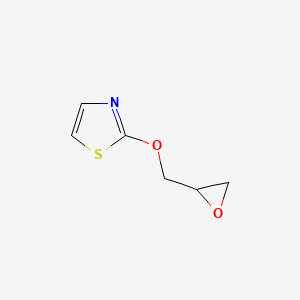
1,2-Epoxy-3-(thiazol-2-oxy)-propane
Cat. No. B8549300
M. Wt: 157.19 g/mol
InChI Key: QAIZJASBORWGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03982010
Procedure details


This example illustrates further methods according to the invention of preparing the compounds of formula I of the invention. In this example 0.6 g. of isopropyl amine is added to a solution of 0.3 g. of 1,2-epoxy-3-(thiazol-2-oxy)-propane in 20 ml. of anhydrous absolute ethanol at 20°C. The resulting mixture is monitored by thin-layer chromatographic analysis and allowed to stand until conversion of 1,2-epoxy-3-(thiazol-2-oxy)-propane is essentially complete. The mixture is then evaporated to dryness yielding a crude residue of 1-isopropylamino-3-(thiazol-2-oxy)-2-propanol which is then further purified by thin-layer chromatography.




Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[O:5]1[CH:7]([CH2:8][O:9][C:10]2[S:11][CH:12]=[CH:13][N:14]=2)[CH2:6]1>C(O)C>[CH:1]([NH:4][CH2:6][CH:7]([OH:5])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC1COC=1SC=CN1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC1COC=1SC=CN1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to the invention of preparing the compounds of formula I of the invention
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NCC(COC=1SC=CN1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
